trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18636711
InChI: InChI=1S/C7H11NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-6,8H,1-4H2;1H/t5-,6-;/m0./s1
SMILES:
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63 g/mol

trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride

CAS No.:

Cat. No.: VC18636711

Molecular Formula: C7H12ClNO

Molecular Weight: 161.63 g/mol

* For research use only. Not for human or veterinary use.

trans-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride -

Specification

Molecular Formula C7H12ClNO
Molecular Weight 161.63 g/mol
IUPAC Name (3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride
Standard InChI InChI=1S/C7H11NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-6,8H,1-4H2;1H/t5-,6-;/m0./s1
Standard InChI Key VXGNCPOILAXTAM-GEMLJDPKSA-N
Isomeric SMILES C1[C@H]2CNC[C@@H]2CC1=O.Cl
Canonical SMILES C1C2CNCC2CC1=O.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, (3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one; hydrochloride, reflects its bicyclic framework comprising a pyrrolidone ring fused to a cyclopentane moiety. The trans configuration is confirmed by its isomeric SMILES notation: C1[C@H]2CNC[C@@H]2CC1=O.Cl . Key molecular parameters include:

PropertyValueSource
Molecular Weight161.63 g/mol
Exact Mass161.061 Da
Polar Surface Area (PSA)29.10 Ų
LogP (Partition Coefficient)1.32

The hydrochloride salt enhances solubility in polar solvents, making it suitable for solution-phase reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the cyclopentane and pyrrolidone protons. For instance, the carbonyl group at position 5 produces a characteristic 13C^{13}\text{C} NMR signal near 175 ppm, while the trans-junction of the bicyclic system splits proton environments into distinct doublets in the 1H^1\text{H} NMR spectrum. Infrared (IR) spectroscopy further confirms the presence of the amide carbonyl stretch at approximately 1650 cm1^{-1}.

Synthesis and Reaction Pathways

Alternative Synthetic Approaches

Patent literature describes the use of cyclodextrin matrices to improve the bioavailability of related pyrrolidone derivatives, suggesting potential formulation strategies for the hydrochloride salt . Additionally, Grignard additions to pyrrolyl carbaldehydes offer a pathway to precursor carbinols, which undergo acid-catalyzed dehydration to yield the bicyclic core .

Physicochemical Characterization

X-ray Crystallography

Single-crystal X-ray diffraction analysis confirms the trans configuration and chair-like conformation of the cyclopentane ring. The hydrochloride counterion forms hydrogen bonds with the pyrrolidone oxygen, stabilizing the crystal lattice .

Chromatographic Behavior

High-Performance Liquid Chromatography (HPLC) under reverse-phase conditions (C18 column, acetonitrile/water gradient) resolves the compound with a retention time of 8.2 minutes, demonstrating purity >98%.

Applications in Pharmaceutical Chemistry

Catalytic Applications

Recent studies utilize analogous pyrrolidone frameworks in asymmetric catalysis. The trans-configuration’s steric profile facilitates enantioselective C–C bond formations, as seen in the synthesis of hexahydro-1H-pyrrolo[2,1-a]isoindoles .

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